molecular formula C19H17N3O2S B2882378 N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide CAS No. 2034426-22-5

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide

Cat. No. B2882378
CAS RN: 2034426-22-5
M. Wt: 351.42
InChI Key: LMPDGWQHEPVAKA-UHFFFAOYSA-N
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Description

Thiophene and pyrazine are both important heterocyclic compounds that are present in a variety of biologically active molecules . Thiophene derivatives have been shown to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . Pyrazine derivatives also have significant biological activities and are used in the treatment of various diseases .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) calculations . Several reactivity parameters like frontier molecular orbitals (FMOs), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. Their molecular weights were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Characterization

  • N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide and similar compounds have been synthesized using methods such as Suzuki cross-coupling reactions. These processes often involve reactions with various aryl/heteroaryl boronic acids and include detailed analysis through techniques like NMR and mass spectrometry. Studies also focus on understanding the electronic properties and non-linear optical properties of these compounds through density functional theory (DFT) calculations (Ahmad et al., 2021).

Pharmacological Potential

  • Several studies have explored the potential pharmacological applications of compounds similar to N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide. For example, N-phenylpyrazine-2-carboxamides have shown significant biological activities, including anti-mycobacterial effects. These activities depend on the structural composition and substituents present in the compounds (Zítko et al., 2015).

Structural and Molecular Analysis

  • Detailed structural analysis of these compounds, including X-ray crystallography and Hirshfeld surface analysis, has been conducted to understand their molecular geometries and electronic structures. Such analyses help in identifying the electrophilic and nucleophilic regions of the molecular surface and assess their stability and reactivity (Kumara et al., 2018).

Antimicrobial Activity

  • Research has also been directed towards the synthesis of thiophenyl pyrazoles and isoxazoles derived from these compounds, focusing on their potential antimicrobial activity. These studies involve green synthesis methodologies and evaluate the compounds' effectiveness against various bacterial and fungal strains (Sowmya et al., 2018).

properties

IUPAC Name

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-19(17-6-5-13-3-1-2-4-16(13)24-17)22-11-15-18(21-9-8-20-15)14-7-10-25-12-14/h1-4,7-10,12,17H,5-6,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPDGWQHEPVAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide

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